![molecular formula C90H126 B571587 4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl CAS No. 850804-49-8](/img/no-structure.png)
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure .
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "1. Design of Synthesis Pathway": [ "The synthesis of compound '4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl' can be achieved through a multi-step process involving several reactions.", "The first step involves the synthesis of 4-(2-ethylhexyl)phenylboronic acid, which can be prepared by reacting 4-bromo-2-ethylhexylbenzene with potassium trimethylborate in the presence of palladium catalyst.", "The second step involves the Suzuki coupling reaction between 4-(2-ethylhexyl)phenylboronic acid and 4-bromo-2-(2-ethylhexyl)phenylboronic acid in the presence of palladium catalyst to form the intermediate compound.", "The third step involves the Friedel-Crafts acylation reaction between the intermediate compound and 4-tert-butylbenzoyl chloride in the presence of aluminum chloride to form the final compound." ], "2. Starting Materials": [ "4-bromo-2-ethylhexylbenzene", "potassium trimethylborate", "palladium catalyst", "4-bromo-2-(2-ethylhexyl)phenylboronic acid", "4-tert-butylbenzoyl chloride", "aluminum chloride" ], "3. Reaction": [ "Step 1: 4-bromo-2-ethylhexylbenzene + potassium trimethylborate + palladium catalyst → 4-(2-ethylhexyl)phenylboronic acid", "Step 2: 4-(2-ethylhexyl)phenylboronic acid + 4-bromo-2-(2-ethylhexyl)phenylboronic acid + palladium catalyst → intermediate compound", "Step 3: Intermediate compound + 4-tert-butylbenzoyl chloride + aluminum chloride → final compound" ] } | |
Numéro CAS |
850804-49-8 |
Nom du produit |
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl |
Formule moléculaire |
C90H126 |
Poids moléculaire |
1207.998 |
Nom IUPAC |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
Clé InChI |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



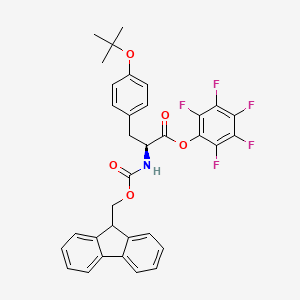
![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)
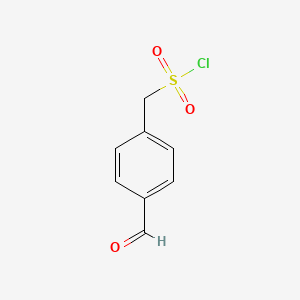
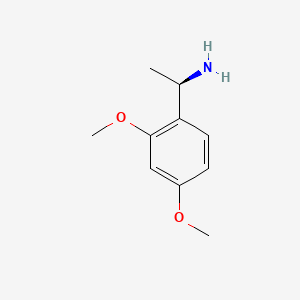
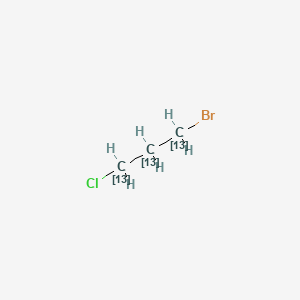
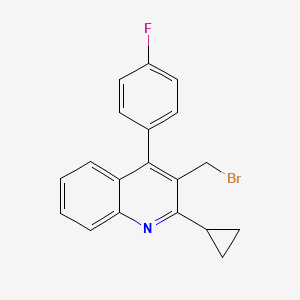
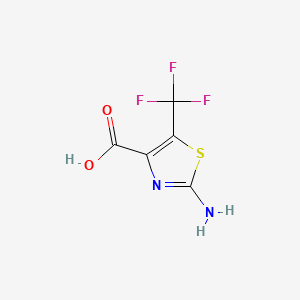
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)

